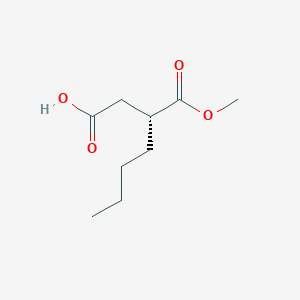

(R)-2-Butylsuccinic acid-1-methyl ester

Übersicht

Beschreibung

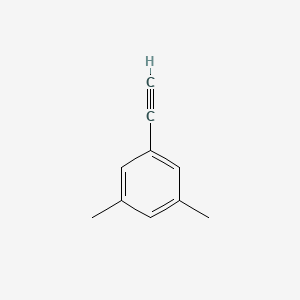

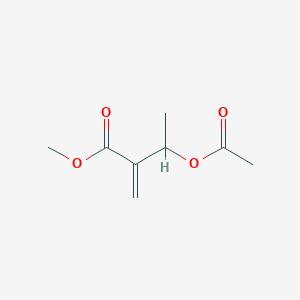

This would typically include the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Asymmetric Syntheses in Natural Products

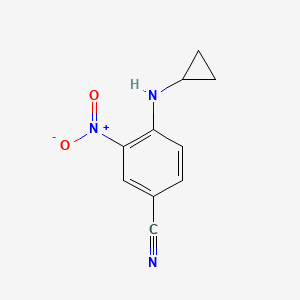

(R)-2-Butylsuccinic acid-1-methyl ester is utilized in asymmetric syntheses of naturally occurring lignan lactones. This process involves the catalytic asymmetric hydrogenation of arylidenesuccinic acid monoesters, leading to optically pure arylmethylsuccinic acid mono-methyl esters. These esters are key intermediates in synthesizing lignans like (+)-collinusin and (−)-deoxypodophyllotoxin, which have significant natural product applications (Morimoto, Chiba, & Achiwa, 1993).

Photodynamic Therapy and Cancer Treatment

(R)-2-Butylsuccinic acid-1-methyl ester analogs play a role in the development of near-infrared photosensitizers for fluorescence imaging and photodynamic therapy in cancer treatment. These esters, when compared to their carboxylic acid derivatives, demonstrate differences in photosensitizing efficacy and pharmacokinetics, impacting their effectiveness in tumor targeting and treatment in vivo (Patel et al., 2016).

Chemical Synthesis and Catalysis

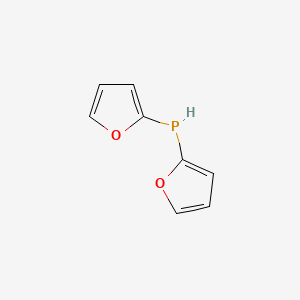

The synthesis of various esters, including those related to (R)-2-Butylsuccinic acid-1-methyl ester, is integral in catalytic processes. For instance, catalytic asymmetric synthesis involving the addition of arylboronic acids to fumaric esters has been reported. This process yields high optical purity in the synthesized esters, which are critical in various chemical synthesis applications (Chung, Janmanchi, & Wu, 2012).

Biocatalysis in Drug Development

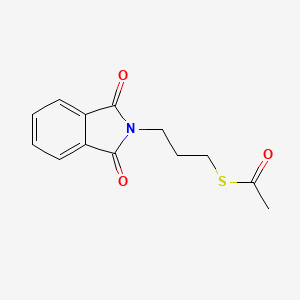

Biocatalytic processes utilizing esters similar to (R)-2-Butylsuccinic acid-1-methyl ester are employed in the asymmetric synthesis of pharmaceuticals. For example, the novel antiepileptic drug Brivaracetam involves a stereochemically controlled biocatalytic resolution of methyl 2-propylsuccinate esters. Such processes are crucial for achieving the desired stereochemistry in drug synthesis (Schulé et al., 2016).

Analytical Chemistry and Environmental Applications

Esters related to (R)-2-Butylsuccinic acid-1-methyl ester find applications in analytical chemistry, particularly in the analysis of environmental samples. For example, methods for determining herbicide residues in groundwater involve the derivatization of the analytes to their ester forms for improved detection and quantification (Butz & Stan, 1993).

Biofuel Production

In the field of renewable energy, esters similar to (R)-2-Butylsuccinic acid-1-methyl ester are used in the preparation of bio-diesels. Different esters derived from vegetable oils are characterized for their fuel properties, contributing to the development of sustainable biofuel technologies (Lang et al., 2001).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

For a specific compound like “®-2-Butylsuccinic acid-1-methyl ester”, you would need to consult the primary literature or a reliable database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound might not have any known reactions or applications yet.

Eigenschaften

IUPAC Name |

(3R)-3-methoxycarbonylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-4-5-7(6-8(10)11)9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUJYEIALSHRGX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420655 | |

| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Butylsuccinic acid-1-methyl ester | |

CAS RN |

850411-21-1 | |

| Record name | (R)-2-Butylsuccinic acid-1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

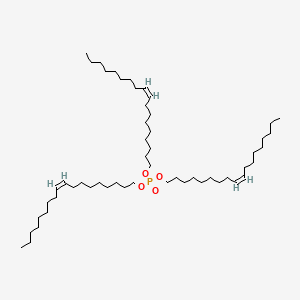

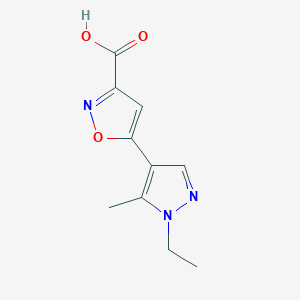

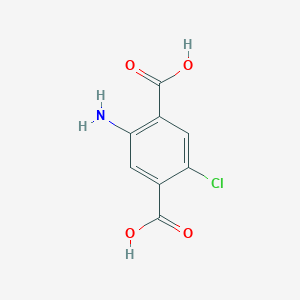

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.